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Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 6-Aminoundecane
(CAS No: 33788-00-0), a primary aliphatic amine. The document details the expected

outcomes from key spectroscopic techniques, including Mass Spectrometry (MS), Nuclear

Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy. Detailed experimental

protocols are provided to aid in the replication of these analyses.

Data Presentation
The following tables summarize the key quantitative spectral data for 6-Aminoundecane.

Mass Spectrometry Data
Property Value

Molecular Formula C₁₁H₂₅N

Molecular Weight 171.32 g/mol

Major Fragment (m/z) 100 (Base Peak)

Other Key Fragments (m/z) 30, 43, 55

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
(in CDCl₃)
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Note: As experimental ¹H NMR data for 6-Aminoundecane is not readily available in public

databases, this table presents predicted chemical shifts and multiplicities based on the analysis

of similar aliphatic amines.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (C1, C11) ~ 0.9 Triplet 6H

-CH₂- (C2-C4, C8-

C10)
~ 1.2-1.4 Multiplet 12H

-CH₂- (C5, C7) ~ 1.4-1.5 Multiplet 4H

-NH₂
~ 1.5-2.5 (variable,

broad)
Singlet 2H

-CH-NH₂ (C6) ~ 2.7-2.9 Multiplet 1H

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
(in CDCl₃)
Note: While ¹³C NMR data for 6-Aminoundecane is indicated in some databases, a detailed

peak list is not publicly accessible. The following are predicted chemical shifts based on the

structure.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C6 ~ 50-55

C5, C7 ~ 35-40

C4, C8 ~ 28-33

C3, C9 ~ 25-30

C2, C10 ~ 22-26

C1, C11 ~ 13-15
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Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3370 & 3290 Medium
N-H asymmetric & symmetric

stretch (primary amine)

~ 2955, 2925, 2855 Strong C-H alkane stretches

~ 1590 Medium N-H bend (scissoring)

~ 1465 Medium C-H bend (scissoring)

~ 1080 Medium C-N stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A dilute solution of 6-Aminoundecane in a volatile solvent (e.g.,

methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS).

Ionization: As the compound elutes from the GC column, it enters the ion source of the MS,

where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the

molecule to ionize and fragment.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 6-Aminoundecane is dissolved in ~0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
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¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The acquisition

parameters for a ¹H spectrum typically include a 30-45 degree pulse angle, a relaxation

delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition: For a ¹³C spectrum, a larger number of scans (e.g., 128 or more) is

typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

used to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. Phasing and baseline correction are applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 6-Aminoundecane is a liquid at room temperature, a neat spectrum

can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to create a thin film.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric water and carbon dioxide.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder, and the infrared spectrum is recorded. The instrument typically scans the mid-infrared

range (4000-400 cm⁻¹).

Data Analysis: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound like 6-Aminoundecane.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

6-Aminoundecane Sample

Dilute in Volatile Solvent Dissolve in Deuterated Solvent Prepare Neat Liquid Film

GC-MS (EI) NMR Spectrometer (¹H & ¹³C) FT-IR Spectrometer

Mass Spectrum
(Fragmentation Pattern)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Structural Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of 6-Aminoundecane under

electron ionization. The dominant fragmentation is alpha-cleavage, where the bond adjacent to

the nitrogen atom is broken.
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Proposed mass spectral fragmentation of 6-Aminoundecane.

To cite this document: BenchChem. [Spectral Data of 6-Aminoundecane: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267033#spectral-data-for-6-aminoundecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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